molecular formula C6H9NS B6210103 1-(isothiocyanatomethyl)-1-methylcyclopropane CAS No. 1693762-20-7

1-(isothiocyanatomethyl)-1-methylcyclopropane

Katalognummer: B6210103
CAS-Nummer: 1693762-20-7
Molekulargewicht: 127.21 g/mol
InChI-Schlüssel: KREHMHNWEHCFIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Isothiocyanatomethyl)-1-methylcyclopropane is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a cyclopropane ring, which is further substituted with a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(isothiocyanatomethyl)-1-methylcyclopropane typically involves the reaction of 1-(chloromethyl)-1-methylcyclopropane with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Isothiocyanatomethyl)-1-methylcyclopropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of thioureas or thiocarbamates.

    Oxidation: Formation of sulfonyl isothiocyanates.

    Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

1-(Isothiocyanatomethyl)-1-methylcyclopropane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(isothiocyanatomethyl)-1-methylcyclopropane involves the interaction of the isothiocyanate group with biological molecules. The compound can react with nucleophilic sites on proteins and DNA, leading to the formation of covalent adducts. This interaction can disrupt cellular processes and induce cell death in cancer cells . The molecular targets include enzymes such as ALDH, which are involved in the detoxification of aldehydes in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Isothiocyanatomethyl)-4-phenylbenzene
  • 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene

Comparison

1-(Isothiocyanatomethyl)-1-methylcyclopropane is unique due to its cyclopropane ring structure, which imparts different steric and electronic properties compared to aromatic isothiocyanates like 1-(isothiocyanatomethyl)-4-phenylbenzene. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

Eigenschaften

CAS-Nummer

1693762-20-7

Molekularformel

C6H9NS

Molekulargewicht

127.21 g/mol

IUPAC-Name

1-(isothiocyanatomethyl)-1-methylcyclopropane

InChI

InChI=1S/C6H9NS/c1-6(2-3-6)4-7-5-8/h2-4H2,1H3

InChI-Schlüssel

KREHMHNWEHCFIO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1)CN=C=S

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.